molecular formula C12H12ClNO B1366222 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole CAS No. 521266-92-2

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

Cat. No.: B1366222
CAS No.: 521266-92-2
M. Wt: 221.68 g/mol
InChI Key: CZFJTOSWONKWDN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 4-position, a methyl group at the 5-position, and a 3-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzoyl chloride with 2-amino-2-methylpropanenitrile to form an intermediate, which is then cyclized in the presence of a base such as sodium hydride to yield the desired oxazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups on the oxazole ring and the phenyl ring can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

    Substitution: Products such as 4-(azidomethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.

    Oxidation: Products like this compound-5-carboxylic acid.

    Reduction: Products such as 4-(aminomethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.

Scientific Research Applications

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole
  • 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
  • 4-(Bromomethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

Uniqueness

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is unique due to the specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and methyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-4-3-5-10(6-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFJTOSWONKWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408090
Record name 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521266-92-2
Record name 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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